molecular formula C13H16OS B15420496 4-Methyl-6-(phenylsulfanyl)hex-4-enal CAS No. 113219-33-3

4-Methyl-6-(phenylsulfanyl)hex-4-enal

Cat. No.: B15420496
CAS No.: 113219-33-3
M. Wt: 220.33 g/mol
InChI Key: AFLAUSVIWGSTSE-UHFFFAOYSA-N
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Description

4-Methyl-6-(phenylsulfanyl)hex-4-enal (CAS 87655-12-7) is a synthetic organic compound featuring a hexenal backbone substituted with a methyl group and a phenylsulfanyl moiety at the 4 and 6 positions, respectively . This structure incorporates both an aldehyde functional group and a sulfur-based thioether, making it a versatile building block in organic synthesis. Researchers can leverage this compound as a key intermediate for developing more complex molecular architectures, particularly in the exploration of sulfur-containing compounds . The presence of the phenylsulfanyl group is a significant structural feature found in other compounds with documented applications in synthetic chemistry . As a specialty chemical, its primary value lies in methodological research and the construction of novel chemical entities for pharmaceutical and material science investigations. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

113219-33-3

Molecular Formula

C13H16OS

Molecular Weight

220.33 g/mol

IUPAC Name

4-methyl-6-phenylsulfanylhex-4-enal

InChI

InChI=1S/C13H16OS/c1-12(6-5-10-14)9-11-15-13-7-3-2-4-8-13/h2-4,7-10H,5-6,11H2,1H3

InChI Key

AFLAUSVIWGSTSE-UHFFFAOYSA-N

Canonical SMILES

CC(=CCSC1=CC=CC=C1)CCC=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Anti-Inflammatory Agents

NSAIDs (e.g., Ibuprofen, Celecoxib):

  • Mechanism: Non-selective (COX-1/COX-2) or selective (COX-2) inhibition.
  • Efficacy in AD : NSAIDs reduce Aβ deposition in preclinical models but fail to rescue memory deficits in clinical trials. Long-term use in elderly patients causes gastrointestinal bleeding and nephrotoxicity .
  • Comparison: 4-PSB-2 outperforms NSAIDs by targeting multiple inflammatory pathways (TNF-α, COX-2, iNOS) without adverse effects observed in mice .

BAY 11-7082 (NF-κB Inhibitor):

  • Mechanism : Blocks NF-κB, a key regulator of pro-inflammatory cytokines.
  • Comparison : 4-PSB-2 uniquely enhances synaptic markers (PSD-95) and LTP, addressing both inflammation and synaptic dysfunction .

Natural Neuroprotective Compounds

Baicalein (Flavonoid):

  • Mechanism : Antioxidant and anti-inflammatory via inhibition of ROS and COX-2.
  • Efficacy in AD : Improves spatial memory in APP/PS1 mice but requires chronic administration .
  • Comparison : 4-PSB-2 achieves acute effects on fear memory with a single dose, suggesting superior pharmacokinetics .

Excavatolide-B (Diterpenoid):

  • Mechanism: Modulates microglial polarization from M1 to M2 phenotype.
  • Efficacy in AD : Reduces Aβ toxicity but lacks data on fear memory or synaptic plasticity .
  • Comparison : 4-PSB-2 directly targets synaptic proteins (PSD-95) and hippocampal LTP, critical for memory consolidation .

Data Tables

Table 1: Anti-Inflammatory and Cognitive Effects in AD Models

Compound Target Pathways Effect on Aβ Synaptic Plasticity Memory Improvement Side Effects
4-PSB-2 TNF-α, COX-2, iNOS, PSD-95 No change ↑ LTP, ↑ dendritic spines Contextual fear memory None observed
NSAIDs COX-1/COX-2 ↓ Aβ No effect Limited in humans GI bleeding, renal toxicity
Baicalein ROS, COX-2 ↓ Aβ Partial Spatial memory Requires chronic use
BAY 11-7082 NF-κB ↓ Aβ No data Not tested Systemic toxicity

Table 2: Key Findings from 4-PSB-2 Studies

Parameter 3xTg-AD Mice (vs. WT) 4-PSB-2 Effect Reference
TNF-α expression ↑ 200% ↓ 60%
PSD-95 levels ↓ 50% ↑ 80%
LTP in CA1 hippocampus ↓ 40% Restored to WT
Dendritic spine density ↓ 35% ↑ 50%

Research Findings and Mechanisms

  • Neuroinflammation: 4-PSB-2 reduces TNF-α, COX-2, and iNOS in hippocampal neurons, astrocytes, and microglia, breaking inflammatory cross-talk among these cells .
  • Synaptic Repair : It rescues PSD-95 expression and dendritic spine density, critical for synaptic transmission and memory consolidation .
  • LTP Restoration : By enhancing hippocampal LTP, 4-PSB-2 addresses Aβ-independent synaptic dysfunction, a common failure point for Aβ-targeted therapies .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for 4-Methyl-6-(phenylsulfanyl)hex-4-enal, and how can reaction conditions be optimized?

  • Methodological Answer: The synthesis of sulfanyl-containing aldehydes often involves nucleophilic substitution or conjugate addition reactions. For example, thiols (e.g., phenylsulfanyl groups) can be introduced via Michael addition to α,β-unsaturated aldehydes under basic conditions. Optimization may require adjusting solvent polarity (e.g., DMF vs. THF), temperature (room temperature vs. reflux), and catalyst selection (e.g., triethylamine or DBU). Purity can be monitored using TLC or HPLC, with final characterization via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer:

  • Spectroscopy : 1^1H NMR (to confirm alkene geometry and sulfanyl group position) and 13^13C NMR (for carbonyl and aromatic carbons).
  • Mass Spectrometry : HRMS to verify molecular formula.
  • Chromatography : Reverse-phase HPLC with UV detection (λ ~250 nm for conjugated systems) to assess purity.
  • X-ray Crystallography : If crystalline, use SHELX programs (e.g., SHELXL) for refinement .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and biological interactions of this compound?

  • Methodological Answer:

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cyclooxygenase-2 (COX-2)) based on the compound’s α,β-unsaturated aldehyde moiety, which may act as a Michael acceptor.
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic reactivity.
  • MD Simulations : Assess stability in biological membranes using GROMACS, given the compound’s lipophilic phenylsulfanyl group .

Q. What experimental approaches resolve contradictions in reported bioactivity data for sulfanyl-containing aldehydes?

  • Methodological Answer:

  • Dose-Response Curves : Test across a wide concentration range (e.g., 1 nM–100 µM) to identify non-linear effects.
  • Pathway-Specific Assays : Use ELISA/Western blotting to measure inflammatory markers (e.g., TNF-α, iNOS) in cell lines (e.g., microglia or neurons), referencing protocols from Alzheimer’s disease models .
  • Control Experiments : Include inhibitors (e.g., COX-2 inhibitors) to isolate mechanisms. Conflicting data may arise from cell-type specificity or off-target effects .

Q. Which in vitro and in vivo assays are suitable for evaluating anti-inflammatory potential?

  • Methodological Answer:

  • In Vitro :
  • Cell Viability : MTT assay to exclude cytotoxicity (IC₅₀ > 50 µM for safe therapeutic use).
  • Inflammatory Markers : qPCR/ELISA for TNF-α, IL-6, and COX-2 in LPS-stimulated macrophages.
  • In Vivo :
  • Animal Models : Use transgenic mice (e.g., 3xTg-AD) to assess hippocampal inflammation via immunohistochemistry (e.g., GFAP for astrocytes, IBA1 for microglia) .
  • Synaptic Plasticity : Measure long-term potentiation (LTP) in hippocampal slices to link anti-inflammatory effects to cognitive improvement .

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